

Saquinavir for the inhibition of SARS-CoV-2 main protease (3CLpro)

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Compound of Interest		
Compound Name:	Saquinavir	
Cat. No.:	B15603154	Get Quote

An overview of **Saquinavir**'s role in inhibiting the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication, is provided in these application notes and protocols. This document is intended for researchers, scientists, and professionals in drug development.

Application Notes

Saquinavir, an FDA-approved HIV-1 protease inhibitor, has been identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), also known as Mpro.[1][2] The 3CLpro is a cysteine protease essential for processing viral polyproteins, making it a prime target for antiviral drug development.[3][4] While **Saquinavir** is an aspartic protease inhibitor, studies have shown its ability to inhibit the cysteine protease 3CLpro.[5][6]

Computational and in vitro studies have demonstrated that **Saquinavir** can bind to the active site of 3CLpro.[3][5] The proposed mechanism involves **Saquinavir** interacting with the catalytic dyad of the protease, Cysteine-145 (Cys145) and Histidine-41 (His41), which are crucial for its enzymatic activity.[5][7][8] By occupying the substrate-binding pockets (S1-S4), **Saquinavir** competitively inhibits the protease, preventing the cleavage of viral polyproteins and subsequently halting viral maturation and replication.[5][6][7]

Initial drug repurposing screens and enzymatic assays have reported varying inhibitory concentrations for **Saquinavir** against SARS-CoV-2 3CLpro.[4][5][9] These findings, while promising, underscore the need for standardized experimental protocols to consistently evaluate its efficacy.



Quantitative Data Summary

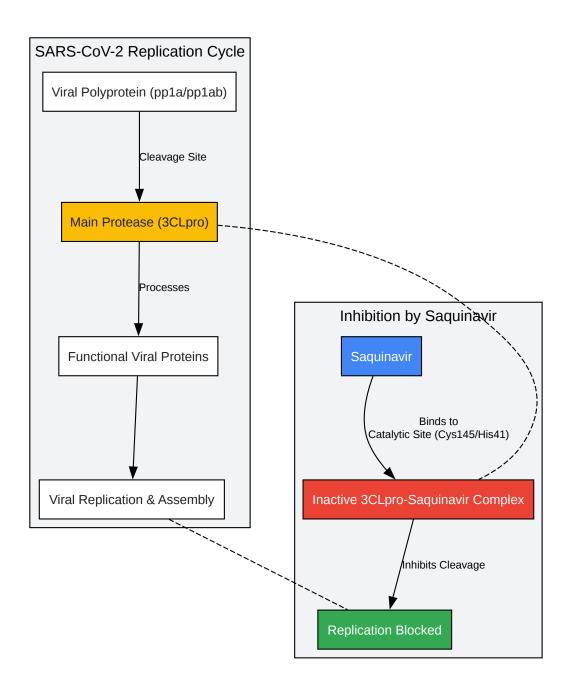
The inhibitory activity of **Saquinavir** against SARS-CoV-2 3CLpro has been quantified in several studies. The table below summarizes the key findings.

Parameter	Reported Value	Cell/Assay Type	Reference
IC50	9.92 ± 0.73 μM	In vitro enzymatic assay (IQF peptide substrate)	[5]
Inhibitory Activity	4–10 μg/mL	Dimerization-based split-luciferase biosensor system & Vero E6 cell assay	[9]
Inhibition	Observed at concentrations > 13.7 μM	In vitro enzymatic assay	[4]

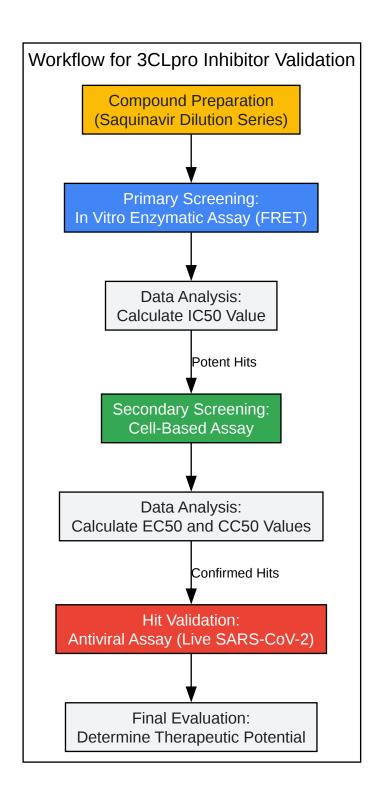
Mechanism of 3CLpro Inhibition by Saquinavir

Saquinavir acts as a peptidomimetic inhibitor, binding to the active site of the SARS-CoV-2 main protease. This binding blocks the access of the natural substrate (viral polyprotein) to the catalytic residues, thereby inhibiting the proteolytic activity required for viral replication.









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